
ベンジル (2-ブロモエチル)カルバメート
概要
説明
Benzyl (2-bromoethyl)carbamate, also known as 2-bromoethylcarbamic acid benzyl ester, is a chemical compound that has a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 247.13 g/mol and a melting point of 110-112 °C. It is soluble in methanol, ethanol, and acetone and is insoluble in water. Benzyl (2-bromoethyl)carbamate is commercially available and is widely used in organic synthesis, as well as in pharmaceutical, biochemical, and other scientific research applications.
科学的研究の応用
有機合成
ベンジル (2-ブロモエチル)カルバメートは、有機合成において貴重な試薬として機能します。 特に、有機化合物中の敏感な官能基であるアミンの保護基として有用です 。アミンの保護は、アミン基に影響を与える可能性のある反応中に重要です。必要な反応が完了した後、保護基を除去して遊離アミンを得ることができます。 この化合物は、さまざまな天然物や医薬品の製造における中間体である高度に官能化されたピロリジンの合成にも用いられます .
薬理学
薬理学的研究では、ベンジル (2-ブロモエチル)カルバメートは、医薬品合成における合成リンカーとして使用されます。 アルツハイマー病の潜在的な治療法を含む、中枢神経系を標的とする薬物の開発に使用されてきました 。アミンと酸塩化物または酸無水物の縮合によるアミド結合を作成する能力により、薬物設計と発見において貴重なツールとなっています。
材料科学
ベンジル (2-ブロモエチル)カルバメートの用途は材料科学にも広がり、その特性は新素材の開発に活用できます。 材料科学における具体的な用途は検索結果に記載されていませんが、この化合物の合成における役割とその化学的特性は、ポリマーやその他の先進材料の作成における潜在的な用途を示唆しています .
分析化学
分析化学では、ベンジル (2-ブロモエチル)カルバメートは、さまざまな物質の定性および定量分析に使用できます。 NMR、HPLC、LC-MS、UPLCなどの明確な構造と特性により、分析手順における標準または参照化合物として適しています .
生化学
ベンジル (2-ブロモエチル)カルバメートは、生化学反応経路とプロセスの研究において生化学で用いられます。 生体分子の合成またはアッセイ開発の一部として使用して、酵素活性、受容体-リガンド相互作用、その他の生化学現象を調べることができます .
産業用途
従来、産業用途とは関連付けられていませんが、ベンジル (2-ブロモエチル)カルバメートの化学的特性は、さまざまな産業プロセスにおける潜在的な用途を示唆しています。 たとえば、合成リンカーとしての役割とアミド結合を形成できる化合物は、特殊化学品の製造または産業触媒の開発に活用できます .
作用機序
Safety and Hazards
Benzyl (2-bromoethyl)carbamate is harmful if swallowed and inhaled . It causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
将来の方向性
While specific future directions for Benzyl (2-bromoethyl)carbamate are not mentioned in the search results, its potential use in the synthesis of drugs targeting the central nervous system, such as Alzheimer’s disease, suggests that it could have significant applications in pharmaceutical research .
特性
IUPAC Name |
benzyl N-(2-bromoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREXFDIZSAUXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299160 | |
| Record name | Benzyl (2-bromoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53844-02-3 | |
| Record name | 53844-02-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl (2-bromoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromoethylamine, N-CBZ protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Benzyl (2-bromoethyl)carbamate in the synthesis of (±)-coerulescine and the tricyclic core of martinellines?
A1: Benzyl (2-bromoethyl)carbamate acts as a versatile starting material in a key reaction called aza-Michael induced ring closure (aza-MIRC). [] This reaction allows for the formation of N-Cbz-β-gem-disubstituted pyrrolidines, which serve as important intermediates in the synthesis of both (±)-coerulescine and the tricyclic core of martinellines. [] Essentially, this compound provides the structural backbone upon which further modifications are made to reach the desired complex molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

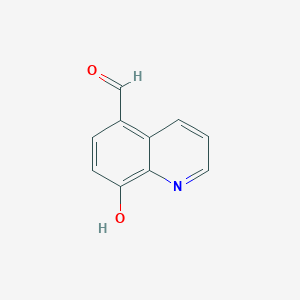
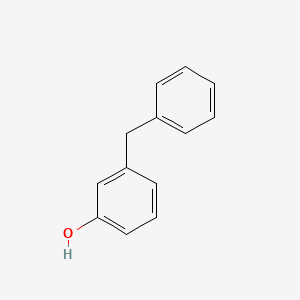
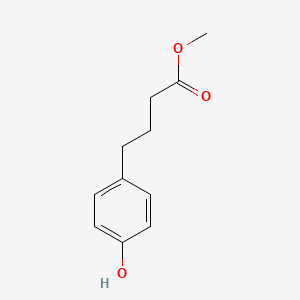
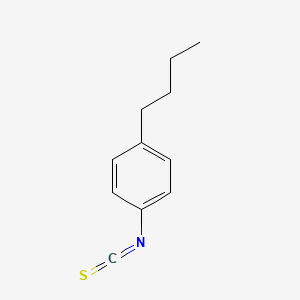
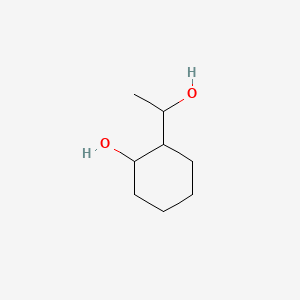
![2-Bromothieno[2,3-b]thiophene](/img/structure/B1267017.png)
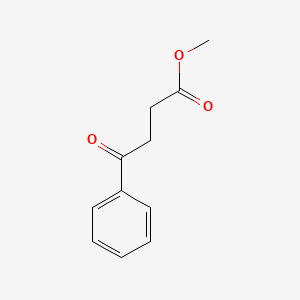
![1-Azabicyclo[2.2.2]octan-4-ol](/img/structure/B1267023.png)
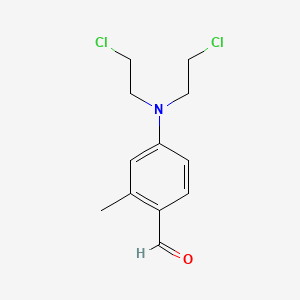
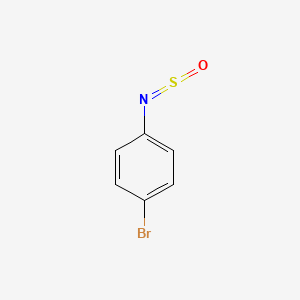
![1-Azabicyclo[2.2.2]octane-4-methanol](/img/structure/B1267026.png)


